molecular formula C12H20N4O B6799291 N-[(1R)-1-cyclopentylethyl]-3-ethyltriazole-4-carboxamide

N-[(1R)-1-cyclopentylethyl]-3-ethyltriazole-4-carboxamide

Cat. No.: B6799291
M. Wt: 236.31 g/mol
InChI Key: PUWLROJYXZXVFT-SECBINFHSA-N
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Description

N-[(1R)-1-cyclopentylethyl]-3-ethyltriazole-4-carboxamide is a chemical compound with a unique structure that includes a cyclopentyl group, an ethyl group, and a triazole ring

Properties

IUPAC Name

N-[(1R)-1-cyclopentylethyl]-3-ethyltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-3-16-11(8-13-15-16)12(17)14-9(2)10-6-4-5-7-10/h8-10H,3-7H2,1-2H3,(H,14,17)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWLROJYXZXVFT-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)C(=O)NC(C)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CN=N1)C(=O)N[C@H](C)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-cyclopentylethyl]-3-ethyltriazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring:

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Grignard reaction or other alkylation methods.

    Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-cyclopentylethyl]-3-ethyltriazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or other reducing agents.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-[(1R)-1-cyclopentylethyl]-3-ethyltriazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(1R)-1-cyclopentylethyl]-3-ethyltriazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R)-1-cyclopentylethyl]-3-methyltriazole-4-carboxamide
  • N-[(1R)-1-cyclopentylethyl]-3-phenyltriazole-4-carboxamide
  • N-[(1R)-1-cyclopentylethyl]-3-propyltriazole-4-carboxamide

Uniqueness

N-[(1R)-1-cyclopentylethyl]-3-ethyltriazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group and the ethyl group on the triazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

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